![molecular formula C13H10BrF B14485405 1-Bromo-2-[fluoro(phenyl)methyl]benzene CAS No. 64027-89-0](/img/structure/B14485405.png)
1-Bromo-2-[fluoro(phenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[fluoro(phenyl)methyl]benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a fluorinated phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[fluoro(phenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-[fluoro(phenyl)methyl]benzene using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[fluoro(phenyl)methyl]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration, or sulfur trioxide (SO₃) for sulfonation.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and organoboron reagents in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products Formed
Nucleophilic Substitution: Formation of phenols or amines.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
1-Bromo-2-[fluoro(phenyl)methyl]benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[fluoro(phenyl)methyl]benzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, while the fluorinated phenylmethyl group can influence the reactivity and selectivity of the compound . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
1-Bromo-2-[fluoro(phenyl)methyl]benzene can be compared with other similar compounds, such as:
1-Bromo-2-fluorobenzene: Lacks the phenylmethyl group, making it less complex and potentially less versatile in certain applications.
1-Bromo-2-methylbenzene: Contains a methyl group instead of a fluorinated phenylmethyl group, which can affect its reactivity and applications.
1-Bromo-4-fluoro-2-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
64027-89-0 |
|---|---|
Molecular Formula |
C13H10BrF |
Molecular Weight |
265.12 g/mol |
IUPAC Name |
1-bromo-2-[fluoro(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H10BrF/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H |
InChI Key |
LPNHKLSXGQFZGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



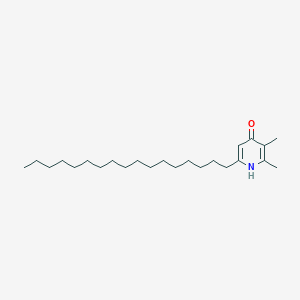
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
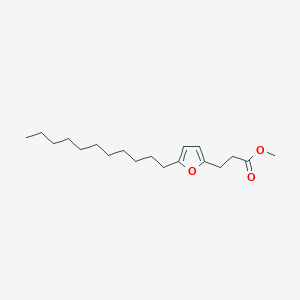
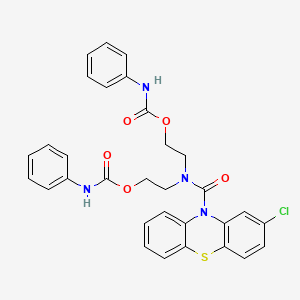
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)
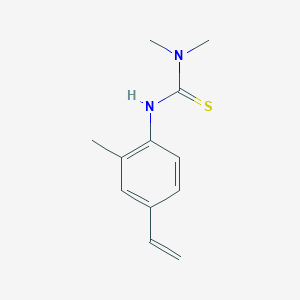
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
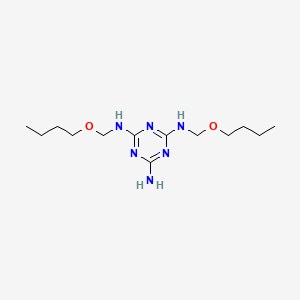
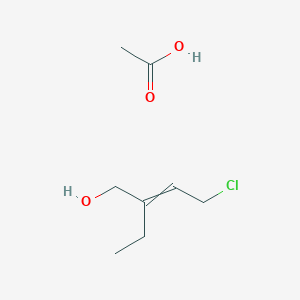
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)

